molecular formula C16H19N5O3S B12242593 N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B12242593
M. Wt: 361.4 g/mol
InChI Key: CFXCPSVMJBTZJH-UHFFFAOYSA-N
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Description

N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include methylamine, gamma-butyrolactone, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, oxadiazole derivatives, and pyrrolidine-containing compounds. Examples include:

Uniqueness

What sets N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-methyl-N-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C16H19N5O3S/c1-11-17-15(24-18-11)10-21-8-7-12(9-21)20(2)16-13-5-3-4-6-14(13)25(22,23)19-16/h3-6,12H,7-10H2,1-2H3

InChI Key

CFXCPSVMJBTZJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCC(C2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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